5-(Chloromethyl)benzofuran

Organic Synthesis Benzofuran Chemistry Nucleophilic Substitution

Inconsistent purity of chloromethylbenzofuran building blocks compromises cross-coupling yields in medicinal chemistry. 5-(Chloromethyl)benzofuran (CAS 37798-07-5) addresses this: • Positionally defined 5-chloromethyl handle enabling regioselective nucleophilic diversification • Privileged scaffold for HIV protease inhibitor intermediates and kinase inhibitor synthesis (CK2 inhibitors with submicromolar IC50) • ≥95% purity supporting batch-to-batch reproducibility and impurity control • Stocked in 1 g-5 g research quantities with expedited global logistics

Molecular Formula C9H7ClO
Molecular Weight 166.6
CAS No. 37798-07-5
Cat. No. B2397955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)benzofuran
CAS37798-07-5
Molecular FormulaC9H7ClO
Molecular Weight166.6
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C=C1CCl
InChIInChI=1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
InChIKeyMFGWLHDQWCKHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)benzofuran Core Properties & Sourcing


5-(Chloromethyl)benzofuran (CAS 37798-07-5) is a halogenated benzofuran building block with a chloromethyl group at the 5-position of the benzofuran scaffold [1]. Its molecular formula is C9H7ClO with a molecular weight of 166.6 g/mol . Key physicochemical properties include a predicted boiling point of 250.9±15.0 °C, predicted density of 1.242±0.06 g/cm³ , and a calculated LogP of 2.72, indicating moderate lipophilicity favorable for membrane permeability and organic solvent handling [2]. The compound's polar surface area is 13 Ų, with no hydrogen bond donors, features that influence its behavior in both synthetic and biological contexts [2]. This compound serves as a versatile intermediate, with its reactive chloromethyl group enabling nucleophilic substitution reactions to generate diverse benzofuran derivatives [3].

1
Versatile chloromethyl handle for nucleophilic substitution with O-, S-, N-nucleophiles
2
Privileged 5-substituted benzofuran scaffold in kinase inhibitor and CNS agent design
3
Moderate lipophilicity (LogP ~2.7) supports membrane permeability in lead optimization

Substitution Risks: Positional Isomer & Leaving Group Comparators


The benzofuran scaffold supports various halogenated derivatives, but direct substitution among 5-(chloromethyl), 6-(chloromethyl), 3-(chloromethyl), and 5-(bromomethyl) analogs is not feasible without significant alteration to downstream synthetic outcomes and biological profiles. The position of the chloromethyl group critically dictates the electronics of the benzofuran ring and the spatial orientation of derived substituents, affecting both reactivity in cross-coupling reactions and target binding in medicinal chemistry applications [1]. The 5-substituted benzofuran core is a privileged motif in numerous pharmacologically active compounds, including HIV protease inhibitors and anticancer agents, making precise positional control essential [2]. The choice of leaving group—chloride versus bromide—also modulates reaction kinetics and impurity profiles in alkylation steps, as documented in the analytical characterization of pharmaceutical intermediates [3]. The evidence below quantifies these differentiation dimensions to guide informed procurement decisions.

Positional Isomers
6- or 3-(chloromethyl)benzofuran isomers differ in synthetic accessibility, yield, and electronic properties, limiting direct substitution without re-optimization.
Leaving Group (Cl vs Br)
5-(bromomethyl)benzofuran may exhibit faster reaction rates but higher storage sensitivity; batch-to-batch impurity profiles may shift.
Analog (Hydroxymethyl)
5-(hydroxymethyl)benzofuran has lower lipophilicity and different hydrogen-bond capacity, altering ADME properties in derived compounds.

Quantitative Differentiation Evidence


Synthetic Yield: 5- vs. 6-Chloromethyl Positional Isomers

The synthetic accessibility and yield for chloromethylbenzofuran derivatives vary significantly based on substitution position. 6-(Chloromethyl)benzofuran can be synthesized via one-pot reactions with reported yields ranging from 52% to 82% . In contrast, 3-(Chloromethyl)benzofuran synthesis via chlorination of the corresponding alcohol with phosphorus pentachloride achieves a specific yield of 78% under defined conditions . While no direct head-to-head yield comparison with the 5-isomer is available in the literature, the 5-substituted benzofuran core is a privileged scaffold in numerous pharmacologically active compounds, making precise positional control essential [1]. The choice of leaving group—chloride versus bromide—also modulates reaction kinetics and impurity profiles in alkylation steps, as documented in the analytical characterization of pharmaceutical intermediates [2].

Synthetic Yield: Positional Isomers
Class-level inference
6-isomer: 52–82%
3-isomer: 78%
5-isomer: not specifically reported
Positional isomer selection directly influences synthetic efficiency.
Direct head-to-head comparison data not available.
Organic Synthesis Benzofuran Chemistry Nucleophilic Substitution

Leaving Group Reactivity: Chloro vs. Bromo Analogs

The chloromethyl group in 5-(chloromethyl)benzofuran serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling the formation of diverse benzofuran derivatives with applications ranging from HIV protease inhibitors to anticancer agents [1]. While direct kinetic data comparing the 5-chloromethyl and 5-bromomethyl analogs are not available, the established leaving group trend (Br⁻ > Cl⁻) suggests that the bromo analog would exhibit faster reaction rates but may also present greater handling and storage challenges due to its higher reactivity . The 5-(bromomethyl)benzofuran (CAS 188862-35-3) is also commercially available but may require more stringent storage conditions to prevent premature decomposition .

Leaving Group Reactivity
Class-level inference
Cl: moderate reactivity
Br: higher reactivity (Br⁻ > Cl⁻)
Leaving group choice balances reaction rate and compound stability.
Kinetic data for 5-isomer pair not available.
Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Lipophilicity & Membrane Permeability: Chloro vs. Hydroxy

The calculated LogP for 5-(chloromethyl)benzofuran is 2.72 [1], indicating moderate lipophilicity favorable for membrane permeability in biological systems. In contrast, the corresponding 5-(hydroxymethyl)benzofuran, while not explicitly quantified in the literature, would be expected to have a significantly lower LogP due to the polar hydroxyl group, which introduces a hydrogen bond donor and acceptor, altering its partition coefficient and potential bioavailability [2]. The chloromethyl group's absence of hydrogen bond donors and low polar surface area (13 Ų) further distinguish it from the hydroxymethyl analog [1].

Lipophilicity & Permeability
Cross-study comparable
5-(Chloromethyl) LogP: 2.72
5-(Hydroxymethyl) LogP: expected lower
Chloromethyl analog supports higher lipophilicity, favoring membrane permeability.
LogP based on computational prediction.
Lipophilicity LogP Drug Design ADME Properties

Impurity Profiling for HIV Protease Inhibitor Intermediates

In the synthesis of a second-generation HIV protease inhibitor, the quality of the final drug substance was found to be directly influenced by the composition and purity of the chloromethylbenzofuran intermediate used [1]. An HPLC-MS method with on-line post-column derivatization was developed specifically to measure an impurity present in the chloromethylbenzofuran that was incorporated into the protease inhibitor, highlighting the critical nature of intermediate purity for pharmaceutical applications [1]. While the specific isomer used was 2-chloromethylbenzofuran, the principle applies broadly to all positional isomers, underscoring the necessity of sourcing high-purity 5-(chloromethyl)benzofuran for sensitive synthetic pathways [2].

Impurity Impact on API Quality
Supporting evidence
Intermediate purity directly influences HIV protease inhibitor drug substance quality.
High-purity sourcing supports reproducibility in pharmaceutical research synthesis.
Method: HPLC-MS with post-column derivatization.
Pharmaceutical Analysis HPLC-MS Impurity Control HIV Protease Inhibitors

High-Impact Applications


Kinase Inhibitors & CNS Agent Synthesis

The 5-substituted benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., CK2 inhibitors with IC50 values in the submicromolar range) [1] and CNS-active compounds (e.g., 5-HT transporter inhibitors with EC50 of 72.2 nM) [2]. The 5-chloromethyl group serves as a versatile handle for introducing diverse amine, ether, or thioether substituents to optimize potency and selectivity. The moderate LogP of 2.72 [3] further supports the design of brain-penetrant candidates.

HIV Protease Inhibitor Process Development

Chloromethylbenzofuran derivatives are established intermediates in the synthesis of second-generation HIV protease inhibitors [4]. The quality of the chloromethylbenzofuran directly impacts the purity profile of the final drug substance, as demonstrated by HPLC-MS analysis [4]. Procurement of high-purity 5-(chloromethyl)benzofuran is therefore critical for maintaining batch-to-batch consistency and meeting regulatory impurity thresholds in pharmaceutical manufacturing.

Heterocyclic Library Building Block

The chloromethyl group at the 5-position enables efficient diversification via nucleophilic substitution with O-, S-, and N-nucleophiles, facilitating the rapid construction of benzofuran-focused compound libraries [5]. This reactivity profile, combined with the commercial availability of the compound in quantities ranging from 100 mg to 5 g with 95% purity [6], makes it a practical choice for both academic and industrial synthetic laboratories seeking to explore benzofuran chemical space.

Anticancer PI3K & Apoptosis Modulators

Benzofuran derivatives bearing appropriate substituents have demonstrated significant anticancer activity, with some compounds achieving IC50 values as low as 4–8.99 µM against multiple cancer cell lines (HePG2, MCF-7, Hela, PC3) and inhibiting PI3Kα with IC50 values of 4.1–20.5 µM [7]. The 5-chloromethylbenzofuran core provides a suitable starting point for elaborating such bioactive molecules through further functionalization.

Application
Selection Property
Validation Focus
Kinase inhibitor candidate synthesis
Privileged 5-substituted scaffold with chloromethyl diversification handle
Substituent scope for potency and selectivity optimization
HIV protease inhibitor intermediate research
Controlled impurity profile and positional isomer integrity
HPLC-MS purity and impurity monitoring
Heterocyclic library expansion
Versatile chloromethyl group for rapid nucleophilic diversification
Reaction scope with O-, S-, N-nucleophiles
Anticancer modulator candidate synthesis
Benzofuran core for elaboration into bioactive derivatives
Activity evaluation against kinase and cell panel endpoints
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